molecular formula C20H20FN3O4S B2370442 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 921879-41-6

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2370442
CAS No.: 921879-41-6
M. Wt: 417.46
InChI Key: FVESLAHUHLJEAS-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group at the 3-position. The pyridazinone ring is linked via an ethyl chain to a benzenesulfonamide moiety bearing methoxy and methyl substituents at the 4- and 3-positions, respectively.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-14-13-17(7-9-19(14)28-2)29(26,27)22-11-12-24-20(25)10-8-18(23-24)15-3-5-16(21)6-4-15/h3-10,13,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVESLAHUHLJEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure features:

  • A pyridazinone core which is known for various biological activities.
  • A fluorophenyl group that may enhance binding affinity to biological targets.
  • A methoxy and methyl substituent on the benzene ring, contributing to its overall pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as an anticancer agent and its interaction with specific molecular targets.

The proposed mechanism of action includes:

  • HDAC Inhibition : The compound may function as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : Studies suggest that compounds with similar structures promote apoptosis in tumor cells through the activation of intrinsic pathways.

In Vitro Studies

  • Antiproliferative Activity : In vitro assays have shown that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value comparable to known HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid).
  • Cell Cycle Analysis : Flow cytometry studies indicated that treatment with this compound leads to G2/M phase arrest in cancer cells, significantly increasing the percentage of cells in this phase compared to untreated controls.

In Vivo Studies

Recent xenograft models have indicated that the compound effectively inhibits tumor growth in vivo. The tumor growth inhibition rate was reported to be substantial, suggesting its potential for further development as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 Values
Compound AStructure AHDAC Inhibitor95.48 nM
Compound BStructure BAnticancer1.30 μM
This compoundStructure CAntiproliferativeTBD

Case Studies

  • Study on HepG2 Cells : A detailed study assessed the effects of the compound on HepG2 liver cancer cells, revealing dose-dependent increases in apoptosis rates and significant cell cycle alterations.
  • Combination Therapy : Research indicated that when combined with other chemotherapeutic agents, such as taxol, the compound enhances overall anticancer efficacy, suggesting a synergistic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from two categories: pyridazinone hybrids and sulfonamide-containing heterocycles. Below is a detailed analysis:

Structural Analogues from Pyridazinone Hybrids

describes antipyrine/pyridazinone hybrids (e.g., compounds 6e–6h), which share the 6-oxopyridazin-1(6H)-yl core but differ in substituents and linker groups. Key comparisons include:

Parameter Target Compound Compound 6g () Compound 6f ()
Core Structure Pyridazinone + ethyl linker + benzenesulfonamide Pyridazinone + propanamide linker + antipyrine Pyridazinone + propanamide linker + antipyrine
Substituents 4-Fluorophenyl, 4-methoxy-3-methylbenzenesulfonamide 4-Fluorophenylpiperazinyl, antipyrine 4-Chlorophenylpiperazinyl, antipyrine
Key Functional Groups Sulfonamide, methoxy, methyl Amide, piperazinyl, fluorophenyl Amide, piperazinyl, chlorophenyl
Synthetic Yield Not reported 42% 51%
IR Data (C=O Stretch) Likely ~1660–1620 cm⁻¹ (pyridazinone + sulfonamide) 1662 cm⁻¹ (amide), 1628 cm⁻¹ (pyridazinone) 1681 cm⁻¹ (amide), 1623 cm⁻¹ (pyridazinone)

Key Differences :

  • The target compound’s ethyl-sulfonamide linker contrasts with the amide-linked antipyrine in 6e–6h.
  • The 4-methoxy-3-methylbenzenesulfonamide group in the target may enhance lipophilicity compared to the piperazinyl substituents in 6g or 6f, which could influence membrane permeability .
Sulfonamide-Containing Heterocycles

describes a sulfonamide-containing chromen-2-yl derivative (Example 53). While structurally distinct, it shares functional motifs:

Parameter Target Compound Example 53 ()
Core Structure Pyridazinone + ethyl linker Pyrazolo[3,4-d]pyrimidine + chromen-2-yl linker
Sulfonamide Group 4-Methoxy-3-methylbenzenesulfonamide 2-Fluoro-N-isopropylbenzamide
Fluorinated Motif 4-Fluorophenyl 3-Fluorophenyl (chromen-2-yl)
Molecular Weight ~440–460 g/mol (estimated) 589.1 g/mol (observed)
Synthetic Method Not reported Suzuki coupling (Pd catalyst, boronic acid)

Key Differences :

  • The methoxy-methylbenzenesulfonamide group in the target may confer greater steric hindrance than Example 53’s isopropylbenzamide, affecting target binding .

Physicochemical Comparison :

Property Target Compound Compound 6g Example 53
Melting Point Not reported Not reported 175–178°C
Solubility Moderate (sulfonamide enhances) Low (amide linker) Low (bulky chromen-2-yl)
Molecular Weight ~440–460 g/mol ~500–550 g/mol 589.1 g/mol

Preparation Methods

Pyridazinone Core Formation

The pyridazinone scaffold is synthesized via cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. A high-yielding method adapted from Boukharsa et al. involves:

  • Maleic Anhydride and 4-Fluorophenylhydrazine Condensation
    Reacting maleic anhydride with 4-fluorophenylhydrazine in acetic acid at 80°C for 6 hours yields 3-(4-fluorophenyl)-6-hydroxypyridazin-1(6H)-one.
    $$
    \text{Maleic anhydride} + \text{4-Fluorophenylhydrazine} \xrightarrow{\text{AcOH, 80°C}} \text{3-(4-Fluorophenyl)-6-hydroxypyridazinone}
    $$

  • Oxidation to 6-Oxopyridazinone
    Treatment with MnO₂ in dichloromethane oxidizes the 6-hydroxy group to a ketone, achieving 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-one with 85% yield.

Ethylamine Side Chain Installation

Introducing the ethylamine linker at the N1 position proceeds via nucleophilic aromatic substitution (SNAr):

  • Bromoethylamine Hydrobromide Coupling
    Reacting 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-one with bromoethylamine hydrobromide in DMF at 120°C for 12 hours installs the ethylamine moiety, yielding 1-(2-aminoethyl)-3-(4-fluorophenyl)-6-oxopyridazin-1-ium bromide.
    $$
    \text{Pyridazinone} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \xrightarrow{\text{DMF, 120°C}} \text{1-(2-Aminoethyl)pyridazinone Br}^-
    $$

  • Free Amine Liberation
    Neutralization with aqueous NaHCO₃ extracts the free amine, isolated via rotary evaporation.

Synthesis of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

Sulfonation of 4-Methoxy-3-Methylbenzene

Chlorosulfonation of 4-methoxy-3-methylbenzene in chlorosulfonic acid at 0–5°C for 2 hours produces the sulfonyl chloride intermediate:
$$
\text{4-Methoxy-3-methylbenzene} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C}} \text{4-Methoxy-3-methylbenzenesulfonyl chloride}
$$
Key Parameters :

  • Temperature control critical to avoid polysulfonation.
  • Yield: 72% after precipitation in ice-water.

Final Sulfonamide Coupling

Reaction of Ethylamine Intermediate with Sulfonyl Chloride

The ethylamine-functionalized pyridazinone reacts with 4-methoxy-3-methylbenzenesulfonyl chloride under Schotten-Baumann conditions:

  • Base-Mediated Coupling
    Combine 1-(2-aminoethyl)-3-(4-fluorophenyl)-6-oxopyridazin-1-ium (1 eq) with sulfonyl chloride (1.2 eq) in THF/water (3:1) at 0°C. Add triethylamine (2 eq) dropwise, stir at 25°C for 4 hours.
    $$
    \text{RNH}2 + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{RNHSO}2\text{Ar}
    $$

  • Workup and Purification
    Extract with ethyl acetate, wash with HCl (1M) and brine, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/EtOAc 7:3). Yield: 68%.

Optimization and Characterization

Reaction Condition Optimization

Parameter Tested Range Optimal Value Impact on Yield
Solvent THF, DCM, DMF THF/Water (3:1) Maximizes solubility of both reactants
Temperature 0°C, 25°C, 50°C 25°C Higher temps led to decomposition
Equivalents of Et₃N 1.0–3.0 2.0 Neutralizes HCl without side reactions

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.12 (t, J=6.4 Hz, 2H, CH₂N), 3.84 (s, 3H, OCH₃), 2.98 (t, J=6.4 Hz, 2H, CH₂Pyridazinone), 2.34 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₁FN₃O₄S [M+H]⁺: 426.1234; found: 426.1238.

Alternative Synthetic Routes

Microwave-Assisted Cyclocondensation

Microwave irradiation (150°C, 20 min) reduces pyridazinone formation time from 6 hours to 30 minutes, improving yield to 91%.

Solid-Phase Sulfonylation

Immobilizing the ethylamine intermediate on Wang resin enables iterative sulfonylation, yielding 74% purity after cleavage.

Industrial-Scale Considerations

Cost Analysis of Reagents

Reagent Cost per kg (USD) Environmental Impact
Bromoethylamine HBr 320 Corrosive, requires neutralization
Chlorosulfonic Acid 150 High toxicity, controlled disposal
Triethylamine 90 Low persistence

Green Chemistry Modifications

  • Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent.
  • Catalytic MnO₂ recycling reduces waste in oxidation steps.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and sulfonamide linkage .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C18H16FN3O3S = 373.4 g/mol) .
  • High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>98% by area normalization) .

How is the biological activity of this compound typically screened in preliminary studies?

Q. Basic

  • In vitro cytotoxicity assays: Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are compared to reference drugs (e.g., doxorubicin) .
  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Selectivity profiling: Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess toxicity thresholds .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency .
  • Catalyst optimization: Palladium catalysts (e.g., Pd(PPh3)4) improve fluorophenyl coupling yields .
  • Temperature gradients: Gradual warming (0°C → RT) prevents decomposition of the pyridazinone intermediate .
  • Purification: Gradient HPLC with C18 columns resolves closely eluting impurities .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Structural analogs comparison: Substituent effects (e.g., fluorine vs. chlorine on the phenyl ring) significantly alter target binding. Fluorine enhances selectivity for kinase targets (e.g., EGFR) but reduces solubility .
  • Assay standardization: Use identical cell lines, incubation times, and controls (e.g., DMSO vehicle) to minimize variability .
  • Mechanistic studies: Competitive binding assays (e.g., SPR) quantify target affinity discrepancies .

How does molecular docking elucidate the interaction between this compound and its targets?

Q. Advanced

  • Target selection: Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX) .
  • Docking software: AutoDock Vina or Schrödinger Suite predicts binding modes. The fluorophenyl group often occupies hydrophobic pockets, while the sulfonamide interacts with catalytic zinc ions .
  • Validation: Compare docking scores (ΔG) with experimental IC50 values to refine models .

What are common side reactions during synthesis, and how are they mitigated?

Q. Advanced

  • Oversulfonation: Excess sulfonyl chloride leads to di-sulfonated byproducts. Mitigation: Slow reagent addition and stoichiometric control .
  • Pyridazinone ring oxidation: Air-sensitive intermediates require inert atmospheres (N2/Ar) .
  • Epimerization: Chiral centers in intermediates are stabilized using bulky bases (e.g., DIPEA) .

How do structural modifications influence pharmacokinetic properties?

Q. Advanced

  • Methoxy group: Enhances solubility (logP reduction by ~0.5 units) but may reduce blood-brain barrier penetration .
  • Fluorophenyl substitution: Increases metabolic stability (CYP450 resistance) and target affinity .
  • Sulfonamide linker: Adjusting alkyl chain length (e.g., ethyl vs. propyl) balances potency and toxicity .

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